molecular formula C16H16F2N2O4S2 B2394488 2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946352-55-2

2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2394488
CAS No.: 946352-55-2
M. Wt: 402.43
InChI Key: NKWHIIXTAYCARG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two fluorine atoms, a methylsulfonyl group, and a quinoline moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide derivatives .

Mode of Action

Based on its structural similarity to other sulfonamide derivatives, it is plausible that it may inhibit the activity of certain enzymes or proteins, thereby modulating their function .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could potentially disrupt various metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors including its molecular size, lipophilicity, and the presence of specific transporters in the body .

Result of Action

Based on its potential mode of action, it could lead to the inhibition of certain enzymes or proteins, potentially disrupting their normal function and leading to various downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action by affecting its absorption, distribution, metabolism, or excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling Reactions: The final step involves coupling the quinoline moiety with the benzenesulfonamide derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
  • 2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)benzenesulfonamide
  • 2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-5-yl)benzenesulfonamide

Uniqueness

The uniqueness of 2,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c1-25(21,22)20-8-2-3-11-4-6-13(10-15(11)20)19-26(23,24)16-7-5-12(17)9-14(16)18/h4-7,9-10,19H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHIIXTAYCARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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